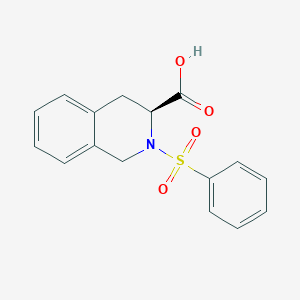

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline (TIQ) derivative featuring a benzenesulfonyl group at position 2 and a carboxylic acid moiety at position 2. The (3S) stereochemistry is critical for its biological and chemical interactions, as chirality often dictates binding affinity in enzyme systems and catalytic applications .

Properties

Molecular Formula |

C16H15NO4S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(3S)-2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |

InChI Key |

YBNFARCMGBPBOI-HNNXBMFYSA-N |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods, including:

From L-phenylalanine : Reacting L-phenylalanine with hydrobromic acid and formaldehyde at elevated temperatures to produce a reaction mixture, followed by cooling to precipitate the desired isomer and neutralizing with a base to form the free acid.

- N-acylation : (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives can be prepared by N-acylation with acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine. The N-acetyl derivative can be obtained with a high optical purity.

- Multistep Synthesis : Synthesis of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid can be achieved through a multi-step process involving coupling agents and a base selected from organic bases, inorganic bases, organolithium bases, organosilicon bases, or mixtures thereof. Suitable solvents include hydrocarbon solvents, ether solvents, ester solvents, polar-aprotic solvents, chloro solvents, ketone solvents, nitrile solvents, alcohol solvents, polar solvents, or mixtures thereof.

- Pictet-Spengler Condensation : Reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent to give N-p-tolyl sulfinyl phenylethylamine. The intermediate compound then undergoes cyclization with different aldehydes via Pictet–Spengler condensation in the presence of Boron trifluoride diethyl etherate (BF3·OEt2) to give tetrahydroisoquinoline derivatives.

Chemical Reactions and Applications

This compound participates in various chemical reactions, including oxidation, which can yield sulfoxides or other derivatives. Its structure and functional groups make it a valuable tool in both synthetic organic chemistry and medicinal chemistry. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity, and the carboxylic acid group enhances binding affinity through hydrogen bonding and electrostatic interactions.

Analytical Techniques

Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and molecular dynamics. These methods are crucial for characterizing the compound and understanding its interactions at a molecular level.

Comparison Table

| Feature | Description |

|---|---|

| Product Name | (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C16H15NO4S |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | (3S)-2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| PubChem Compound ID | 7063154 |

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonyl group undergoes selective oxidation:

-

Side Chain Oxidation :

The tetrahydroisoquinoline ring is resistant to oxidation under mild conditions but can dehydrogenate to isoquinoline derivatives using MnO₂ or DDQ .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable coordination complexes:

NMR and X-ray studies confirm conformational flexibility in metal-bound states, with three distinct conformers observed for Co³⁺ complexes .

Nitroaldol (Henry) Reaction

The Cu²⁺ complex catalyzes the addition of nitromethane to nitrobenzaldehydes:

| Substrate | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|

| 2-Nitrobenzaldehyde | 5 mol% | 78 | 85 |

| 4-Nitrobenzaldehyde | 5 mol% | 82 | 88 |

Conditions : Methanol, 25°C, 24 hours .

Michael Addition

The Co³⁺ complex promotes the addition of ethyl 2-oxocyclohexanecarboxylate to but-3-en-2-one:

Functional Group Transformations

-

Esterification :

Reacts with methanol/H₂SO₄ to form methyl esters (yield: 90–95%) . -

Amidation :

Coupling with amines via EDC/HOBt yields sulfonamide derivatives (yield: 65–80%).

Mechanistic Insights

Scientific Research Applications

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C16H15NO4S and a molecular weight of 317.4 g/mol . This compound is also known by its synonyms, including (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and EN300-87568 .

Chemical Identifiers:

Computed Properties:

- XLogP3-AA: 2.2

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 3

- Exact Mass: 317.07217913 Da

Applications in Medicine

Tetrahydroisoquinoline-3-carboxylic acid derivatives have applications in preparing medicines for treating dopaminergic nerve diseases . Specific examples include (3S)-3-carboxyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and related compounds .

Use in Coordination Compounds

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is used in the synthesis of coordination compounds with metals such as Cu2+, Co2+, Co3+, and Fe3+ . These coordination compounds have been tested in enantioselective catalysis, such as the nitroaldol addition of nitromethane with 2-nitrobenzaldehyde or 4-nitrobenzaldehyde and the Michael addition of ethyl 2-oxocyclohexanecarboxylate to but-3-en-2-one .

Matrix Metalloproteinase Inhibitors

Mechanism of Action

The mechanism of action of (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Benzenesulfonyl vs. This may influence reactivity in catalytic or coupling reactions .

- Carboxylic Acid vs. Carboxamide: Replacement of the carboxylic acid with a carboxamide () eliminates acidity, impacting hydrogen-bonding capabilities and solubility in aqueous media. This modification is common in drug design to improve bioavailability .

Biological Activity

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a member of the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and metabolic disorders. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action and therapeutic potential.

Structure and Synthesis

The compound features a tetrahydroisoquinoline core structure with a benzenesulfonyl substituent and a carboxylic acid group. The synthesis of THIQ derivatives often involves methods such as the Pictet–Spengler reaction and other modern synthetic strategies that enhance yield and purity.

1. Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of THIQ derivatives. For instance, a related compound, KY-021, demonstrated significant agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for glucose metabolism and lipid homeostasis. KY-021 showed an EC50 value of 11.8 nM and effectively reduced plasma glucose and triglyceride levels in diabetic animal models .

Table 1: Summary of Antidiabetic Effects of THIQ Derivatives

| Compound | Activity | EC50 (nM) | Model | Dosage |

|---|---|---|---|---|

| KY-021 | PPAR-γ Agonist | 11.8 | KK-Ay Mice | 3 mg/kg/day |

| Other THIQs | Various | Varies | Zucker Fatty Rats | 0.3-3 mg/kg/day |

2. Neuroprotective Effects

THIQ compounds have been investigated for their neuroprotective properties against dopaminergic neurodegeneration. Tetrahydroisoquinoline derivatives have shown promise in treating conditions like Parkinson's disease by modulating dopaminergic pathways . The biological evaluation suggests that these compounds can protect neurons from oxidative stress and apoptosis.

Case Study: Neuroprotective Mechanism

In a study examining the effects of THIQ derivatives on neuronal cultures exposed to neurotoxic agents, it was found that certain derivatives significantly reduced cell death and oxidative stress markers. This suggests that these compounds may offer therapeutic benefits in neurodegenerative diseases by enhancing neuronal survival .

3. Antimicrobial Activity

The antimicrobial properties of THIQ derivatives have also been explored. Some compounds exhibit activity against various pathogens, indicating their potential as antimicrobial agents . The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected THIQ Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| THIQ-A | E. coli | 32 µg/mL |

| THIQ-B | S. aureus | 16 µg/mL |

The mechanisms underlying the biological activities of (3S)-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include:

- PPAR Activation : Enhancing insulin sensitivity and glucose uptake.

- Antioxidant Defense : Reducing oxidative stress in neuronal cells.

- Membrane Disruption : Interfering with microbial cell integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3S)-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves functionalization of the tetrahydroisoquinoline (TIQ) core. A benzenesulfonyl group is introduced via nucleophilic substitution or coupling reactions at the 2-position, while the carboxylic acid moiety at the 3-position is retained or introduced via hydrolysis of ester precursors. Chiral resolution (e.g., using tartaric acid derivatives) or asymmetric synthesis may be required to achieve the (3S) stereochemistry . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and purification via recrystallization or chromatography.

Q. How can researchers confirm the stereochemical configuration of the compound?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. If single crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments or vibrational circular dichroism (VCD) can provide stereochemical insights. Comparative optical rotation data with known TIQ derivatives may also validate the (3S) configuration .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at –20°C. Protect from moisture and light, as sulfonyl and carboxylic acid groups may hydrolyze or degrade under humid or acidic/basic conditions. Stability should be monitored via periodic HPLC or NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or mass spectrometry) for this compound?

- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or enantiomeric excess issues. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns. For NMR, employ 2D techniques (COSY, HSQC, HMBC) to assign signals unambiguously. If enantiomeric purity is suspect, chiral HPLC or capillary electrophoresis should be applied .

Q. What strategies are effective for optimizing enantioselective synthesis of the (3S)-configured derivative?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., TIQ-based organocatalysts) can enhance enantioselectivity. For example, Pd-catalyzed sulfonylation or enzymatic resolution (e.g., lipases) may improve stereochemical outcomes. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. How can the compound’s biological activity be systematically evaluated in drug discovery contexts?

- Methodological Answer : Design assays targeting enzymes or receptors with structural homology to TIQ-binding proteins (e.g., opioid receptors or metalloproteases). Use in silico docking to prioritize targets, followed by in vitro enzyme inhibition assays (IC50 determination) and cell-based models (e.g., anti-proliferative screening). Compare activity to structurally related marine alkaloids or synthetic derivatives with known bioactivity .

Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?

- Methodological Answer : Combine reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and LC-MS for impurity profiling. Quantify residual solvents via gas chromatography (GC). For chiral purity, use polarimetric detection or chiral stationary-phase HPLC. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.